4-Bromomethyl-5-methyl-2-p-tolyl-thiazole chemical structure and properties
4-Bromomethyl-5-methyl-2-p-tolyl-thiazole chemical structure and properties
An In-Depth Technical Guide to 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole: A Key Intermediate in Modern Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiazole nucleus is a cornerstone in the architecture of numerous clinically approved drugs, valued for its diverse biological activities and versatile chemical nature.[1][2][3] This specific derivative combines three critical structural features: a stable 2,4,5-trisubstituted thiazole core, a p-tolyl group that can modulate pharmacokinetic properties, and a highly reactive bromomethyl handle at the 4-position. This reactive site makes the molecule an exceptionally valuable electrophilic building block for introducing the thiazole moiety into more complex molecular frameworks, enabling the synthesis of compound libraries for high-throughput screening and lead optimization. This document details the compound's chemical structure, physicochemical properties, a robust and logical synthesis protocol, its applications in drug discovery, and essential safety and handling procedures.
Core Chemical Structure and Significance
The utility of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole stems from its distinct molecular architecture. The central thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, a scaffold known to participate in critical binding interactions with biological targets.[3] The 2-position is occupied by a p-tolyl group (a para-methylated phenyl ring), which can engage in hydrophobic and π-stacking interactions within protein binding pockets. The 5-position methyl group provides steric influence and can be important for orienting the molecule correctly for biological activity. Critically, the bromomethyl group at the 4-position serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, thus acting as a versatile handle for covalent modification or extension of the molecular structure.
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the successful application of any chemical intermediate. The following table summarizes the key known and predicted properties of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole.
| Property | Value | Source |
| CAS Number | 663909-15-7 | [4] |
| Molecular Formula | C₁₂H₁₂BrNS | [4] |
| Molecular Weight | 282.2 g/mol | [4] |
| Boiling Point | 385.5 ± 44.0 °C (Predicted) | [4] |
| Density | 1.414 ± 0.06 g/cm³ (Predicted) | [4] |
Expected Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of its key spectroscopic signatures, which are crucial for reaction monitoring and quality control.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include: two doublets in the aromatic region (~7.0-8.0 ppm) for the p-tolyl protons, a singlet for the p-tolyl methyl group (~2.4 ppm), a singlet for the thiazole C5-methyl group (~2.5 ppm), and a characteristic downfield singlet for the reactive bromomethyl (CH₂Br) protons (~4.5-5.0 ppm).
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¹³C NMR: The carbon spectrum will confirm the presence of all 12 carbon atoms. Diagnostic peaks include the CH₂Br carbon at approximately 30-35 ppm and the distinct quaternary carbons of the thiazole ring.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching from the thiazole and phenyl rings (~1500-1600 cm⁻¹), and a C-Br stretching vibration at lower wavenumbers (~500-600 cm⁻¹).[5]
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Mass Spectrometry (MS): The mass spectrum is a definitive tool for identification. It will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity, separated by 2 mass units, confirming the presence of a single bromine atom.
Synthesis and Mechanistic Insights
A logical and efficient synthesis of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole can be achieved via a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by a selective radical bromination.[6][7]
Protocol 1: Synthesis of 4,5-dimethyl-2-(p-tolyl)thiazole (Intermediate)
This step utilizes the Hantzsch synthesis, a classic and reliable method for constructing the thiazole ring via the condensation of an α-haloketone and a thioamide.[3][7]
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-methylthiobenzamide (1.0 equivalent) in absolute ethanol.
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Addition: To this solution, add 3-bromo-2-butanone (1.1 equivalents). The slight excess of the α-haloketone ensures the complete consumption of the thioamide.
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Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step quenches the hydrobromic acid byproduct formed during the cyclization.
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Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure intermediate.
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Causality: Ethanol is an ideal solvent as it readily dissolves both reactants and is suitable for the required reflux temperature. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Protocol 2: Synthesis of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole
This step employs a selective free-radical bromination of the allylic methyl group at the C4 position of the thiazole ring.
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Reactant Preparation: Dissolve the intermediate, 4,5-dimethyl-2-(p-tolyl)thiazole (1.0 equivalent), in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane in a flask suitable for reflux.
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Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. NBS is chosen as the bromine source because it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic rings.
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Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction. The reaction is typically complete within 1-3 hours, which can be visually monitored as the denser NBS is consumed and the lighter succinimide floats to the surface.
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Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
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Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product.
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Causality: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals that abstract a hydrogen atom from the C4-methyl group, which is allylic to the C=N bond of the thiazole ring and thus stabilized. The resulting radical reacts with bromine generated from NBS to form the product and a bromine radical, propagating the chain. This method is highly selective for the allylic position over the p-tolyl methyl group or the aromatic rings.
Applications in Drug Development and Chemical Biology
The primary value of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole is its function as a versatile synthetic intermediate. The bromomethyl group is an excellent leaving group, making the benzylic-like carbon a potent electrophile for Sₙ2 reactions. This allows for the straightforward conjugation of the thiazole scaffold to a wide variety of nucleophilic molecules.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. Application and synthesis of thiazole ring in clinically approved drugs [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole CAS#: 663909-15-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
